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Introduction
Green tea, derived from the leaves of Camellia sinensis, is a globally consumed beverage

celebrated for its distinct flavor profile and numerous health benefits, which are largely

attributed to its high concentration of polyphenolic compounds known as catechins. However,

the presence of high levels of gallated catechins, such as (-)-epigallocatechin-3-gallate (EGCG)

and (-)-epicatechin-3-gallate (ECG), can contribute to a bitter and astringent taste.[1][2]

Furthermore, these compounds can lead to the formation of "tea cream," a precipitate that

forms when tea is cooled, affecting the appearance and stability of ready-to-drink tea

beverages.[3][4] Tannase (tannin acyl hydrolase, E.C. 3.1.1.20) is an enzyme that catalyzes

the hydrolysis of ester bonds in gallotannins and gallated catechins.[5] Its application in green

tea processing offers a green and effective strategy to improve the sensory attributes and

overall quality of green tea products.

Principle of Action
Tannase specifically targets the galloyl ester bond in gallated catechins, hydrolyzing them into

non-gallated catechins and gallic acid (GA). This biotransformation is central to the benefits

observed in tannase-treated green tea. The primary reactions involve the conversion of EGCG

to (-)-epigallocatechin (EGC) and GA, and the conversion of ECG to (-)-epicatechin (EC) and

GA. This enzymatic modification leads to a significant reduction in bitterness and astringency,
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an increase in sweet aftertaste, improved clarity and stability of tea infusions, and enhanced

antioxidant activity.

Key Applications and Benefits
Improved Taste and Aroma: By reducing the concentration of astringent gallated catechins,

tannase treatment results in a smoother, less bitter taste and can enhance the sweet

aftertaste of green tea.

Reduced Tea Cream Formation: The hydrolysis of gallated catechins, which are major

contributors to tea cream, significantly improves the cold-water solubility and clarity of green

tea infusions, making it ideal for the production of iced teas and ready-to-drink beverages.

Enhanced Bioactivity: The enzymatic release of gallic acid and the increase in non-gallated

catechins can lead to an overall increase in the antioxidant capacity of green tea extracts.

Increased Extraction Yield: The use of tannase can facilitate the breakdown of the tea leaf

matrix, potentially leading to a higher extraction yield of soluble solids and polyphenols.

Quantitative Effects of Tannase Treatment
The following tables summarize the quantitative data from various studies on the application of

tannase in green tea processing.
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Parameter
Control
(Untreated)

Tannase-
Treated

Fold
Change/Perce
ntage Change

Reference

Catechin Content

(mg/g)

Epigallocatechin

gallate (EGCG)
33.3 1.0 -97%

Epicatechin

gallate (ECG)
11.9 1.1 -90.8%

Epigallocatechin

(EGC)
5.9 9.4 +59.3%

Epicatechin (EC) 3.6 4.9 +36.1%

Gallic Acid (GA) 2.4 17.2 +616.7%

Antioxidant

Activity (IC50

µg/mL)

DPPH Radical

Scavenging

Lower activity

(higher IC50)

Higher activity

(lower IC50)

IC50 decreased

by 23.8%

ABTS Radical

Scavenging

Lower activity

(higher IC50)

Higher activity

(lower IC50)

IC50 decreased

by 17.5%

Sensory

Evaluation

Bitterness &

Astringency
High

Significantly

Reduced
-

Sweet Aftertaste Low
Significantly

Improved
-

Physical

Properties
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Tea Cream

Formation
Present

Significantly

Reduced
-

Turbidity
Increases upon

cooling
Remains Clear -

Table 1: Changes in Catechin Composition, Antioxidant Activity, Sensory Perception, and

Physical Properties of Green Tea after Tannase Treatment.

Enzyme
Source

Optimal
Temperatur
e (°C)

Optimal pH
Incubation
Time (min)

Enzyme
Concentrati
on

Reference

Aspergillus

niger
80 - 40 -

Penicillium

longicatenatu

m (mutant)

60 5.5 120 2.5 U/mL

Commercial

Tannase
30 - 60 30 U/mL

Commercial

Tannase
44.12 4.62 12.17 1 mg/mL

Aspergillus

melleus
40 5.5 - -

Table 2: Optimal Conditions for Tannase Treatment of Green Tea from Various Sources.

Experimental Protocols
Protocol 1: Enzymatic Treatment of Green Tea Infusion
This protocol describes the application of tannase to a prepared green tea infusion to improve

its quality.

Materials:
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Ground green tea leaves

Purified tannase enzyme (e.g., from Aspergillus niger)

Distilled water

Magnetic stirrer with heating plate

Centrifuge

pH meter

Incubator or water bath

Methodology:

Preparation of Green Tea Infusion:

Weigh 4 g of ground green tea powder and add it to 200 mL of distilled water (1:50, w/v) in

a beaker.

Heat the mixture to 90°C and stir for 30 minutes on a magnetic stirrer.

Centrifuge the infusion at 12,000 x g for 10 minutes to remove the tea leaf particles.

Filter the supernatant through a fine mesh screen.

Enzymatic Treatment:

Cool the green tea infusion to the optimal temperature for the specific tannase being used

(e.g., 55-65°C for thermostable tannase).

Adjust the pH of the infusion to the optimal pH for the enzyme (e.g., pH 5.5) using a

suitable buffer or acid/base.

Add the tannase enzyme to the infusion at a predetermined concentration (e.g., 2.5

U/mL).

Incubate the mixture for a specified duration (e.g., 2 hours) with gentle agitation.
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Enzyme Inactivation:

After incubation, heat the treated infusion to a temperature that will inactivate the tannase
(e.g., >90°C) for 10-15 minutes.

Analysis:

The treated green tea infusion is now ready for sensory evaluation, and chemical analysis

(e.g., HPLC for catechin profiling), and assessment of physical properties (e.g., turbidity).

Protocol 2: Simultaneous Enzymatic Extraction and
Hydrolysis of Green Tea
This protocol combines the extraction and enzymatic treatment steps for a more efficient

process.

Materials:

Ground green tea leaves

Purified tannase enzyme

Distilled water

Shaking water bath or incubator

Centrifuge

Filtration apparatus

Methodology:

Mixture Preparation:

Combine ground green tea powder and distilled water at a desired ratio (e.g., 1:50, w/v) in

a suitable vessel.

Simultaneous Extraction and Enzymatic Treatment:
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Add the tannase enzyme directly to the tea and water mixture.

Set the temperature and pH to the optimal conditions for the tannase (e.g., 55-65°C, pH

5.5).

Incubate the mixture for a specified time (e.g., 2 hours) with continuous agitation.

Separation and Inactivation:

After the combined extraction and hydrolysis, centrifuge the mixture at high speed (e.g.,

12,000 x g) for 10 minutes to separate the tea residue.

Filter the supernatant.

Heat the clarified liquid to inactivate the enzyme as described in Protocol 1.

Analysis:

The resulting green tea extract can be analyzed for its chemical composition and sensory

properties.

Protocol 3: High-Performance Liquid Chromatography
(HPLC) for Catechin Analysis
This protocol outlines a method for the quantitative analysis of catechins and gallic acid in

green tea samples.

Materials and Equipment:

HPLC system with a C18 reversed-phase column and a diode array detector (DAD)

Acetonitrile (HPLC grade)

Trifluoroacetic acid (TFA)

Methanol (70% v/v)

Syringe filters (0.45 µm)
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Standards for gallic acid, EGCG, ECG, EGC, EC, and caffeine

Methodology:

Sample Preparation:

Accurately weigh 0.2 g of ground green tea sample into an extraction tube.

Add 5.0 mL of 70% (v/v) methanol and vortex.

Extract in a water bath at 70°C for 10 minutes.

Centrifuge at 3,000 x g for 10 minutes.

Repeat the extraction and combine the supernatants, making up the volume to 10 mL with

70% methanol.

Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis.

HPLC Conditions:

Column: C18 reversed-phase column.

Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 87:13)

containing 0.05% trifluoroacetic acid.

Flow Rate: 2.0 mL/min.

Column Temperature: 30°C.

Detection Wavelength: 210 nm.

Quantification:

Identify and quantify the catechins and gallic acid by comparing their retention times and

peak areas with those of the standards.
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Biochemical pathway of tannase action on gallated catechins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8822749#application-of-tannase-in-green-tea-
processing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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